molecular formula C18H16N4S2 B1222300 2-[[[5-Methyl-4-(2-methylphenyl)-1,2,4-triazol-3-yl]thio]methyl]-1,3-benzothiazole

2-[[[5-Methyl-4-(2-methylphenyl)-1,2,4-triazol-3-yl]thio]methyl]-1,3-benzothiazole

Cat. No. B1222300
M. Wt: 352.5 g/mol
InChI Key: JVHKCESNBIOLIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[[5-methyl-4-(2-methylphenyl)-1,2,4-triazol-3-yl]thio]methyl]-1,3-benzothiazole is a member of triazoles.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Techniques : The compound has been synthesized through methods like photolysis, demonstrating the potential for intricate molecular design (Puviarasan et al., 1999).

Antimicrobial and Antifungal Properties

  • Antimicrobial Activities : Certain derivatives have shown promising antimicrobial activities against various pathogens, indicating potential therapeutic applications (Altıntop et al., 2011); (Tien et al., 2016).

Corrosion Inhibition

  • Corrosion Inhibition : Benzimidazole derivatives containing 1,2,4-triazole have been studied for their efficacy in inhibiting mild steel corrosion, showcasing their industrial applications (Yadav et al., 2013).

Anticancer Potential

  • Antitumor Properties : Studies on analogs of this compound reveal potent antitumor properties, suggesting a possibility for cancer treatment (Bradshaw et al., 2002).

Biological and Pharmacological Interactions

  • Biological Activities : The chemistry of 1,2,4-triazole and benzothiazole derivatives has garnered interest due to their valuable properties and potential in drug discovery (Hotsulia & Fedotov, 2020).

Potential in Organic Solar Cell Applications

  • Organic Solar Cells : Derivatives of benzothiazole have been used in the development of conjugated copolymers for organic solar cell applications, indicating their role in renewable energy technologies (Karakus et al., 2012).

properties

Product Name

2-[[[5-Methyl-4-(2-methylphenyl)-1,2,4-triazol-3-yl]thio]methyl]-1,3-benzothiazole

Molecular Formula

C18H16N4S2

Molecular Weight

352.5 g/mol

IUPAC Name

2-[[5-methyl-4-(2-methylphenyl)-1,2,4-triazol-3-yl]sulfanylmethyl]-1,3-benzothiazole

InChI

InChI=1S/C18H16N4S2/c1-12-7-3-5-9-15(12)22-13(2)20-21-18(22)23-11-17-19-14-8-4-6-10-16(14)24-17/h3-10H,11H2,1-2H3

InChI Key

JVHKCESNBIOLIT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2C(=NN=C2SCC3=NC4=CC=CC=C4S3)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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